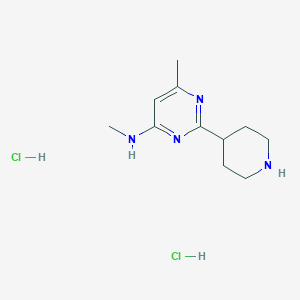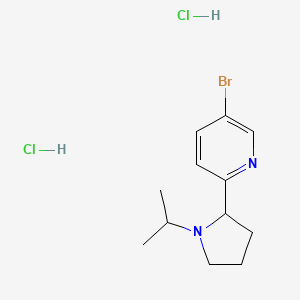
5-Bromo-2-(1-isopropylpyrrolidin-2-yl)pyridine dihydrochloride
Übersicht
Beschreibung
“5-Bromo-2-(1-isopropylpyrrolidin-2-yl)pyridine dihydrochloride” is a chemical compound used in scientific research . Its unique properties make it valuable for various applications, including drug synthesis.
Molecular Structure Analysis
The InChI code for this compound is1S/C10H13BrN2.2ClH/c11-9-1-2-10 (13-7-9)8-3-5-12-6-4-8;;/h1-2,7-8,12H,3-6H2;2*1H . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
The molecular weight of the compound is 314.05 . It’s a powder at room temperature .Wissenschaftliche Forschungsanwendungen
Hybrid Catalysts in Medicinal Chemistry
Pyranopyrimidine scaffolds, which may share structural similarities with the compound , are highlighted for their broad synthetic applications and bioavailability in the medicinal and pharmaceutical industries. The use of hybrid catalysts, including organocatalysts, metal catalysts, and green solvents, has been emphasized for the synthesis of these scaffolds, suggesting a potential area where "5-Bromo-2-(1-isopropylpyrrolidin-2-yl)pyridine dihydrochloride" could be relevant (Parmar, Vala, & Patel, 2023).
Role in Drug Discovery
The pyrrolidine ring, a component of the compound of interest, is extensively used in medicinal chemistry due to its ability to efficiently explore the pharmacophore space and contribute to the stereochemistry of molecules. This review outlines the importance of pyrrolidine in the design of bioactive molecules for treating human diseases, suggesting that derivatives like "5-Bromo-2-(1-isopropylpyrrolidin-2-yl)pyridine dihydrochloride" could have potential applications in drug discovery (Li Petri et al., 2021).
Synthetic Pathways and Chemical Properties
Reviews on the functionalization of pyridines using directed metalation or halogen/metal exchange highlight advanced synthetic techniques that modify pyridine scaffolds. These methodologies could be applied to or have influenced the synthesis of "5-Bromo-2-(1-isopropylpyrrolidin-2-yl)pyridine dihydrochloride," showcasing its potential utility in organic synthesis and chemical research (Manolikakes et al., 2013).
Biological Activity and Chemosensing Applications
Pyridine derivatives play a crucial role in various fields, including medicinal chemistry and chemosensing. These compounds exhibit a wide range of biological activities and are effective in sensing applications, hinting at the diverse scientific research applications of structurally related compounds like "5-Bromo-2-(1-isopropylpyrrolidin-2-yl)pyridine dihydrochloride" (Abu-Taweel et al., 2022).
Safety And Hazards
The compound has been classified with the GHS07 pictogram, indicating that it’s harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
5-bromo-2-(1-propan-2-ylpyrrolidin-2-yl)pyridine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2.2ClH/c1-9(2)15-7-3-4-12(15)11-6-5-10(13)8-14-11;;/h5-6,8-9,12H,3-4,7H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOCXESFWPASMBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCCC1C2=NC=C(C=C2)Br.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BrCl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(1-isopropylpyrrolidin-2-yl)pyridine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



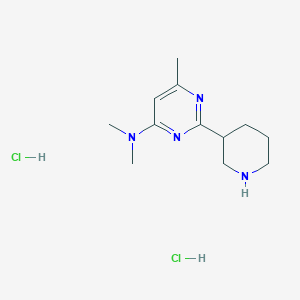
![1-Methyl-3-piperidin-3-yl-1H-pyrazolo[3,4-b]pyridine dihydrochloride](/img/structure/B1402645.png)
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B1402651.png)
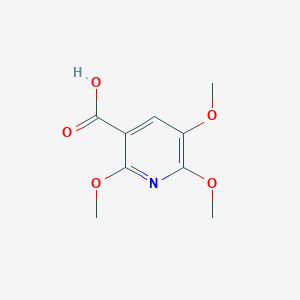
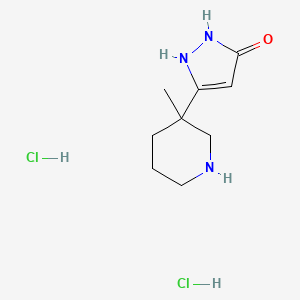
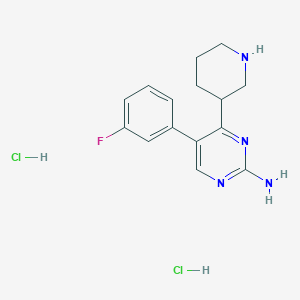
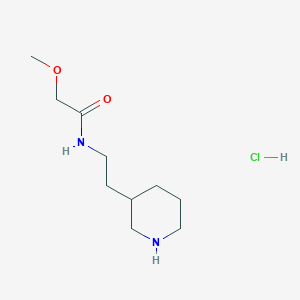
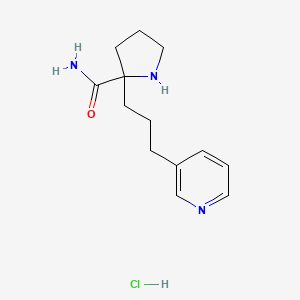
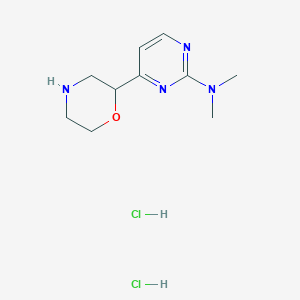
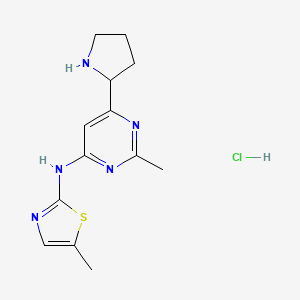
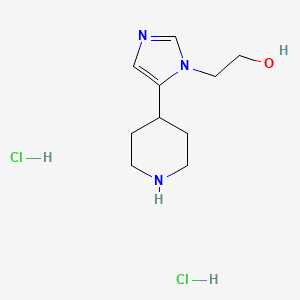
![3-(Azetidin-3-yl)-1-methyl-1H-pyrazolo[3,4-b]pyrazine hydrochloride](/img/structure/B1402662.png)
![3,4-Dihydro-2H-pyrano[2,3-B]pyridine-6-carboxylic acid](/img/structure/B1402663.png)
